tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate
Overview
Description
tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate: is a chemical compound with the molecular formula C12H22N2O2 It is a derivative of isoindoline and features a tert-butyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate typically involves the reaction of isoindoline derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethylformamide.
Major Products Formed:
Oxidation: N-oxides of isoindoline derivatives.
Reduction: Amine derivatives.
Substitution: Various carbamate derivatives with different alkyl groups.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its ability to form stable complexes with certain enzymes makes it valuable for investigating biochemical pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of specific enzymes, resulting in downstream biological effects.
Comparison with Similar Compounds
- tert-Butyl ((3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate)
- tert-Butyl ((3aS,7aR)-6,6-difluorooctahydro-1H-isoindol-3a-yl)carbamate
Comparison: Compared to similar compounds, tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate is unique due to its specific isoindoline core structure. This structural feature imparts distinct reactivity and binding properties, making it a valuable compound for various applications. The presence of the tert-butyl group also enhances its stability and solubility, which can be advantageous in both research and industrial contexts.
Properties
IUPAC Name |
tert-butyl N-[(3aS,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13-7-5-4-6-10(13)8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJNHDCEWDUHMX-ZWNOBZJWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCCC1CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]12CCCC[C@@H]1CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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